molecular formula C14H19N B14437824 1-(3-Phenylprop-1-en-1-yl)piperidine CAS No. 77084-89-0

1-(3-Phenylprop-1-en-1-yl)piperidine

Cat. No.: B14437824
CAS No.: 77084-89-0
M. Wt: 201.31 g/mol
InChI Key: LIFOJIIJOWKWGV-UHFFFAOYSA-N
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Description

1-(3-Phenylprop-1-en-1-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring attached to a phenylprop-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Phenylprop-1-en-1-yl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with cinnamaldehyde under basic conditions. The reaction typically proceeds via a Michael addition followed by cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions. These methods enhance the efficiency and yield of the compound while minimizing the use of hazardous solvents . Microwave irradiation has also been utilized to accelerate the reaction, resulting in higher yields and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenylprop-1-en-1-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Phenylprop-1-en-1-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Phenylprop-1-en-1-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of certain enzymes .

Comparison with Similar Compounds

Uniqueness: 1-(3-Phenylprop-1-en-1-yl)piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenylprop-1-en-1-yl group enhances its reactivity and potential for various applications compared to simpler piperidine derivatives .

Properties

CAS No.

77084-89-0

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

1-(3-phenylprop-1-enyl)piperidine

InChI

InChI=1S/C14H19N/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15/h1,3-4,7-9,13H,2,5-6,10-12H2

InChI Key

LIFOJIIJOWKWGV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C=CCC2=CC=CC=C2

Origin of Product

United States

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